(5E)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (5E)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 96260-93-4
VCID: VC5059859
InChI: InChI=1S/C22H19N3O4S2/c1-13-19(21(28)25(23(13)2)15-7-5-4-6-8-15)24-20(27)18(31-22(24)30)12-14-9-10-16(26)17(11-14)29-3/h4-12,26H,1-3H3/b18-12+
SMILES: CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC(=C(C=C4)O)OC)SC3=S
Molecular Formula: C22H19N3O4S2
Molecular Weight: 453.53

(5E)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 96260-93-4

Cat. No.: VC5059859

Molecular Formula: C22H19N3O4S2

Molecular Weight: 453.53

* For research use only. Not for human or veterinary use.

(5E)-3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one - 96260-93-4

Specification

CAS No. 96260-93-4
Molecular Formula C22H19N3O4S2
Molecular Weight 453.53
IUPAC Name (5E)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C22H19N3O4S2/c1-13-19(21(28)25(23(13)2)15-7-5-4-6-8-15)24-20(27)18(31-22(24)30)12-14-9-10-16(26)17(11-14)29-3/h4-12,26H,1-3H3/b18-12+
Standard InChI Key SZESRDLHBLPEJF-LDADJPATSA-N
SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC(=C(C=C4)O)OC)SC3=S

Introduction

Chemical Structure and Nomenclature

Structural Breakdown

The compound features a thiazolidin-4-one core (a five-membered ring containing sulfur and nitrogen) substituted with a 2-thioxo group, enhancing its electronic profile. At position 3, a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety is attached, introducing a pyrazole ring with methyl and phenyl substituents. Position 5 is occupied by a (4-hydroxy-3-methoxybenzylidene) group, a benzylidene derivative with hydroxyl and methoxy substituents at positions 4 and 3, respectively. The (5E) designation specifies the trans configuration of the double bond in the benzylidene fragment .

Molecular Formula and Weight

  • Molecular Formula: C₂₂H₁₉N₃O₄S₂

  • Molecular Weight: 453.53 g/mol

Comparative Structural Analysis

Table 1 contrasts this compound with a related analog lacking the methoxy group:

FeatureThis CompoundAnalog (4-Hydroxy Substitution)
Benzylidene Substituents4-Hydroxy-3-methoxy4-Hydroxy
Molecular FormulaC₂₂H₁₉N₃O₄S₂C₂₁H₁₇N₃O₃S₂
Molecular Weight453.53 g/mol423.51 g/mol
Key Structural ImpactEnhanced hydrophilicityReduced steric bulk

The methoxy group introduces steric and electronic modifications, potentially altering solubility and target binding .

Synthesis and Characterization

Critical Reaction Parameters

  • Temperature: 60–80°C for condensation steps .

  • Catalysts: Anhydrous conditions and Lewis acids (e.g., ZnCl₂) improve yields .

Spectroscopic Characterization

Key data from analogous compounds :

  • ¹H NMR:

    • δ 2.1–2.3 (s, 3H, CH₃ from pyrazole).

    • δ 3.8 (s, 3H, OCH₃).

    • δ 6.7–7.8 (m, aromatic protons).

  • ¹³C NMR:

    • δ 167–170 ppm (C=O and C=S).

  • MS (ESI): m/z 454.1 [M+H]⁺ .

Hypothetical Biological Activities

Microbial TargetAnalog MIC (µg/ml)Proposed Mechanism
Staphylococcus aureus12.5–25Cell wall synthesis inhibition
Candida albicans25–50Ergosterol biosynthesis disruption

The methoxy group may enhance membrane penetration, while the thioxo group coordinates microbial metalloenzymes .

Antioxidant Activity

In DPPH assays, analogs with hydroxyl groups show IC₅₀ values of 18–35 µM. The 4-hydroxy-3-methoxy substitution likely improves radical scavenging via resonance stabilization .

Computational Insights

Density Functional Theory (DFT)

  • HOMO-LUMO Gap: ~4.2 eV (calculated for analog), indicating moderate reactivity .

  • Dipole Moment: 5.6 Debye, suggesting polar interactions in biological systems .

Molecular Docking

Docking simulations with E. coli dihydrofolate reductase (PDB: 1DHF) predict:

  • Binding Energy (ΔG): −8.2 kcal/mol (hypothetical).

  • Key Interactions:

    • π-π stacking with Phe92.

    • Hydrogen bonding between 4-hydroxy group and Thr113 .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times .

  • In Vivo Testing: Prioritize pharmacokinetic studies in rodent models.

  • Toxicity Profiling: Screen for hepatotoxicity using HepG2 cell lines.

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